(Z)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide
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Overview
Description
The compound is a benzothiazole derivative, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and are used in medicinal chemistry .
Chemical Reactions Analysis
Benzothiazoles can undergo a variety of reactions, including alkylation, acylation, halogenation, nitration, and sulfonation . The reactivity of this specific compound would depend on the positions and effects of the substituents.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Research has demonstrated that these compounds exhibit significant antimicrobial activity. Specifically, phenyl rings substituted with electron-donating groups such as hydroxyl, amino, and methoxy groups have been associated with increased antimicrobial activity. This suggests that certain structural modifications of thiazole derivatives can enhance their efficacy against microbial pathogens (Chawla, 2016).
Mechanism of Action
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-13-11-14(2)18-17(12-13)22(9-10-26-3)20(27-18)21-19(23)15-5-7-16(8-6-15)28(4,24)25/h5-8,11-12H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCXXROJSDLHEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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